molecular formula C9H18O2 B14629696 (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane CAS No. 55444-45-6

(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane

Cat. No.: B14629696
CAS No.: 55444-45-6
M. Wt: 158.24 g/mol
InChI Key: OXZMOSQIJDGCAJ-YUMQZZPRSA-N
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Description

(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a 2,2-dimethoxyethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane: A stereoisomer with different spatial arrangement of substituents.

    (1S,2S)-1-(2,2-Dimethoxyethyl)-2-methylcyclopropane: A similar compound with a methyl group instead of an ethyl group.

    (1S,2S)-1-(2,2-Dimethoxyethyl)-2-phenylcyclopropane: A similar compound with a phenyl group instead of an ethyl group.

Uniqueness

(1S,2S)-1-(2,2-Dimethoxyethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both a 2,2-dimethoxyethyl group and an ethyl group on the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

55444-45-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

(1S,2S)-1-(2,2-dimethoxyethyl)-2-ethylcyclopropane

InChI

InChI=1S/C9H18O2/c1-4-7-5-8(7)6-9(10-2)11-3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

OXZMOSQIJDGCAJ-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1C[C@H]1CC(OC)OC

Canonical SMILES

CCC1CC1CC(OC)OC

Origin of Product

United States

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